

3-Chloro-4,5-dimethoxyaniline hydrochloride structure elucidation

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Compound of Interest

Compound Name:	<i>3-Chloro-4,5-dimethoxyaniline hydrochloride</i>
CAS No.:	<i>1909337-13-8</i>
Cat. No.:	<i>B2610039</i>

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An In-depth Technical Guide to the Structure Elucidation of **3-Chloro-4,5-dimethoxyaniline Hydrochloride**

Introduction

3-Chloro-4,5-dimethoxyaniline hydrochloride is a substituted aniline derivative that serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. The precise arrangement of its chloro, methoxy, and amino substituents on the aromatic ring dictates its reactivity, physicochemical properties, and biological activity. Therefore, unambiguous structure elucidation is a critical step in quality control, process optimization, and regulatory compliance.

This technical guide provides a comprehensive, multi-technique framework for the definitive structural characterization of **3-Chloro-4,5-dimethoxyaniline hydrochloride**. It is designed for researchers, analytical scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the integrated analytical workflow. By synergistically employing spectroscopic, crystallographic, and thermal methods, we can

construct a self-validating system that confirms the compound's identity, purity, and solid-state form with the highest degree of confidence.

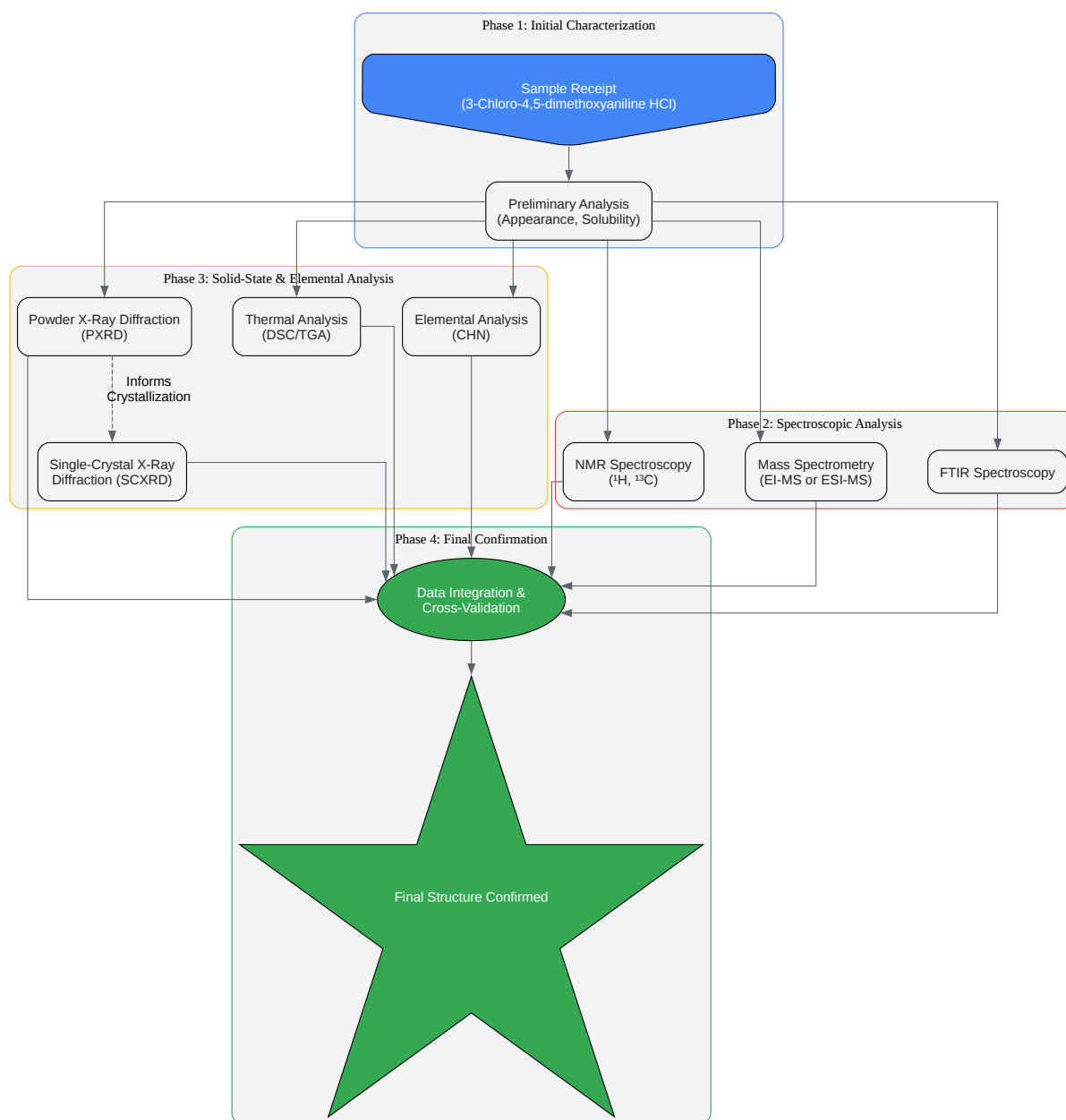
Physicochemical & Chemical Properties

A foundational understanding begins with the compound's basic properties, which are essential for sample handling, method development, and data interpretation.

Property	Value	Reference(s)
IUPAC Name	3-Chloro-4,5-dimethoxyaniline hydrochloride	N/A
CAS Number	1909337-13-8	[1]
Molecular Formula	C ₈ H ₁₁ Cl ₂ NO ₂	[2]
Molecular Weight	224.08 g/mol	[1]
SMILES	NC1=CC(OC)=C(OC)C(Cl)=C 1.[H]Cl	[2]
InChI Key	MTZWXRYPMUEDRB- UHFFFAOYSA-N	[1]
Purity (Typical)	≥95%	[1]

The Elucidation Workflow: An Integrated Approach

The structural confirmation of a molecule, particularly a salt, is not achieved by a single technique but by the convergence of evidence from multiple orthogonal methods. Each technique provides a unique piece of the structural puzzle, and their combined data provides a result that is robust and definitive. The following workflow illustrates this synergistic strategy.



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Fig 1. Integrated workflow for structure elucidation.

Part 1: Spectroscopic Characterization

Spectroscopic techniques probe the molecular structure at the atomic and functional group level, providing the core data for confirming atom connectivity and the chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule in solution.

- Rationale: For 3-Chloro-4,5-dimethoxyaniline, ^1H and ^{13}C NMR will confirm the substitution pattern on the aromatic ring, the presence and number of methoxy groups, and the nature of the amine group. The hydrochloride form may influence the chemical shift of protons near the ammonium group.
- Predicted ^1H NMR Spectrum (400 MHz, DMSO- d_6):
 - δ 7.0-7.2 ppm (1H, s): Aromatic proton at C6. Expected to be a singlet due to minimal coupling with meta protons.
 - δ 6.8-7.0 ppm (1H, s): Aromatic proton at C2. Expected to be a singlet.
 - δ 3.8-3.9 ppm (3H, s): Methoxy protons (e.g., at C5).
 - δ 3.7-3.8 ppm (3H, s): Methoxy protons (e.g., at C4). The two methoxy groups are in different chemical environments and should appear as distinct singlets.
 - δ 5.0-6.0 ppm (3H, br s): Ammonium ($-\text{NH}_3^+$) protons. This peak will be broad and its chemical shift is highly dependent on concentration and residual water. It will exchange with D_2O .
- Predicted ^{13}C NMR Spectrum (101 MHz, DMSO- d_6):
 - δ 145-155 ppm: Aromatic carbons attached to oxygen (C4, C5).
 - δ 135-145 ppm: Aromatic carbon attached to the amino group (C1).
 - δ 115-125 ppm: Aromatic carbon attached to chlorine (C3).

- δ 100-115 ppm: Aromatic carbons attached to hydrogen (C2, C6).
- δ 55-60 ppm: Methoxy carbons (-OCH₃). Two distinct signals are expected.

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying functional groups. The key diagnostic feature for this compound is confirming its hydrochloride salt form.

- Rationale: While the free amine (R-NH₂) shows two distinct N-H stretching bands around 3300-3500 cm⁻¹, the corresponding ammonium salt (R-NH₃⁺) exhibits a very different and characteristic broad absorption at lower wavenumbers.[3]
- Expected Key IR Absorptions (KBr Pellet):
 - 2400-3200 cm⁻¹ (broad, strong): This is the hallmark of an ammonium salt.[3] This band corresponds to the N-H stretching vibrations of the -NH₃⁺ group and is one of the most critical pieces of evidence for confirming the hydrochloride form.
 - 3000-3100 cm⁻¹ (medium): Aromatic C-H stretching.
 - 2830-2950 cm⁻¹ (medium): Aliphatic C-H stretching from the methoxy groups.
 - 1580-1620 cm⁻¹ (medium): Aromatic C=C bending vibrations.
 - 1200-1280 cm⁻¹ (strong): Aryl-O (ether) asymmetric C-O stretching.
 - 1000-1050 cm⁻¹ (strong): Aryl-O (ether) symmetric C-O stretching.
 - 600-800 cm⁻¹ (medium-strong): C-Cl stretching.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about elemental composition through isotopic patterns and fragmentation.

- Rationale: The presence of a chlorine atom in the molecule provides a definitive isotopic signature. Chlorine exists as two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural

abundance ratio.[4] This results in a pair of molecular ion peaks separated by 2 Da, with a characteristic 3:1 intensity ratio, confirming the presence of one chlorine atom.

- Expected Mass Spectrum (Electron Ionization - EI):
 - Molecular Ion (M^+) for the free base: The analysis will detect the free base (m/z 187) after the salt dissociates in the instrument.
 - m/z 187: Corresponds to the molecule with the ^{35}Cl isotope.
 - m/z 189: Corresponds to the molecule with the ^{37}Cl isotope. The intensity of this peak will be approximately one-third that of the m/z 187 peak.
 - Key Fragmentation Pattern:
 - m/z 172/174 (M-15): Loss of a methyl radical ($\bullet\text{CH}_3$) from a methoxy group, a common fragmentation pathway for methoxylated aromatics. The 3:1 isotopic pattern will be retained.

Part 2: Solid-State and Elemental Characterization

These methods provide definitive information about the three-dimensional structure, crystalline form, and elemental composition of the bulk material.

X-Ray Diffraction (XRD)

XRD is the most powerful technique for analyzing the solid-state structure of a crystalline material.

- Single-Crystal X-ray Diffraction (SCXRD): This is the "gold standard" for structure determination.[5]
 - Rationale: If a high-quality single crystal can be grown, SCXRD provides the absolute 3D atomic arrangement, yielding precise bond lengths, bond angles, and information on intermolecular interactions (like hydrogen bonding between the ammonium group and chloride ion).[5][6] This technique offers unambiguous proof of the substitution pattern and conformation.

- Powder X-ray Diffraction (PXRD): This technique is used on the bulk powder material.
 - Rationale: PXRD provides a unique "fingerprint" for a specific crystalline form. It is essential for routine quality control, phase purity analysis, and identifying potential polymorphism.[7] The experimental PXRD pattern can be compared to the pattern calculated from SCXRD data to confirm the bulk material is the same phase as the single crystal.[8]

Thermal Analysis (DSC/TGA)

Thermal methods characterize the material's response to heating, providing information on melting, decomposition, and stability.

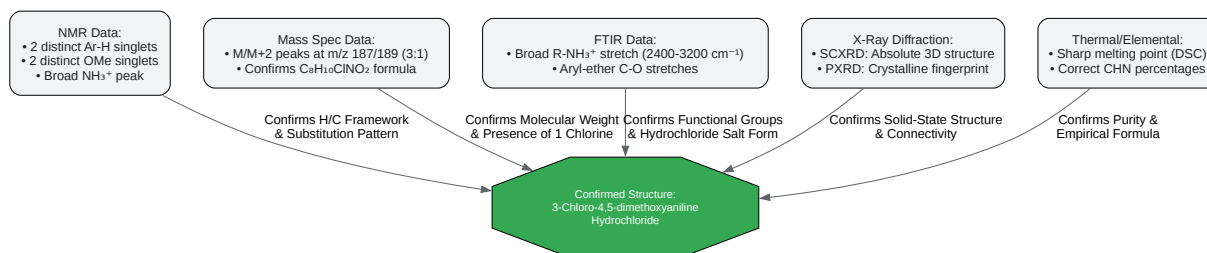
- Rationale: These techniques are vital for determining key physical properties and assessing the stability of the hydrochloride salt.
 - Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated. It is used to determine the melting point, which is a key indicator of purity. A sharp endotherm corresponds to the melting of a crystalline solid.
 - Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. TGA can reveal the temperature at which the compound begins to decompose and can indicate the presence of solvates or hydrates.[3]

Elemental Analysis

- Rationale: Combustion analysis provides the weight percentage of Carbon, Hydrogen, and Nitrogen (CHN analysis). This experimental data is compared against the theoretical percentages calculated from the molecular formula ($C_8H_{11}Cl_2NO_2$) to confirm the elemental composition and support the proposed structure.

Integrated Structure Confirmation

No single piece of data is sufficient on its own. The power of this multi-technique approach lies in the convergence of all data points to a single, unambiguous conclusion.



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Fig 2. Convergence of evidence for structure confirmation.

Experimental Protocols

The following are generalized, field-proven protocols. Instrument parameters should be optimized for the specific equipment used.

Protocol 1: NMR Spectroscopy

- **Sample Preparation:** Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). Add a small amount of an internal standard (e.g., TMS) if quantitative analysis is needed.
- **Instrumentation:** Utilize a 400 MHz (or higher) NMR spectrometer.
- **¹H NMR Acquisition:** Acquire data with a standard pulse sequence. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.
- **¹³C NMR Acquisition:** Acquire data using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of

¹³C.

- Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired FID. Calibrate the spectrum to the residual solvent peak or internal standard.

Protocol 2: FTIR Spectroscopy

- Sample Preparation (KBr Pellet): Mix ~1-2 mg of the sample with ~100-200 mg of dry, spectroscopic-grade KBr powder. Grind the mixture thoroughly in an agate mortar until a fine, homogeneous powder is obtained. Press the powder into a transparent pellet using a hydraulic press.
- Background Collection: Place no sample in the beam path and collect a background spectrum (typically 32 scans at a resolution of 4 cm⁻¹).
- Sample Analysis: Place the KBr pellet in the sample holder and collect the sample spectrum over a range of 4000-400 cm⁻¹.
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a suitable volatile solvent like methanol or ethyl acetate. The sample may be derivatized (e.g., with BSTFA) to improve volatility, though it is often unnecessary for simple anilines.[3]
- Instrumentation: Use a GC-MS system equipped with an electron ionization (EI) source.
- GC Method:
 - Column: A non-polar capillary column (e.g., 30 m x 0.25 mm DB-5ms).[4]
 - Injector Temperature: 250 °C.
 - Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

- MS Method:
 - Ionization Mode: EI at 70 eV.
 - Mass Range: Scan from m/z 40 to 400.
- Analysis: Analyze the resulting total ion chromatogram for purity and the mass spectrum of the main peak for molecular ion information and fragmentation patterns.

Protocol 4: Powder X-Ray Diffraction (PXRD)

- Sample Preparation: Gently grind the sample to a fine, uniform powder. Pack the powder into a sample holder, ensuring a flat, level surface.
- Instrumentation: Use a powder diffractometer, typically with a Cu K α radiation source ($\lambda = 1.5406 \text{ \AA}$).
- Data Acquisition: Collect the diffraction pattern over a 2θ range of 5° to 40° with a step size of 0.02° and a suitable counting time per step.
- Analysis: Analyze the positions (2θ) and intensities of the diffraction peaks to obtain the characteristic fingerprint of the crystalline solid.

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